
1|A,24-Dihydroxy Vitamin D2-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1|A,24-Dihydroxy Vitamin D2-d3 is a synthetic analog of vitamin D, specifically ergocalciferol (vitamin D2)It is structurally similar to other forms of vitamin D but has unique properties that make it valuable for specific research and therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1|A,24-Dihydroxy Vitamin D2-d3 typically involves multiple steps, starting from ergocalciferol. The process includes hydroxylation reactions at specific positions on the ergocalciferol molecule. Common reagents used in these reactions include oxidizing agents and catalysts that facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 1|A,24-Dihydroxy Vitamin D2-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The primary products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Scientific Research Applications
1|A,24-Dihydroxy Vitamin D2-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of vitamin D analogs in various chemical reactions.
Biology: Investigated for its effects on cellular processes, including cell differentiation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating conditions related to vitamin D deficiency, such as osteoporosis and certain cancers.
Industry: Utilized in the development of vitamin D supplements and fortified foods
Mechanism of Action
The mechanism of action of 1|A,24-Dihydroxy Vitamin D2-d3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the transcription of specific genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and other physiological processes .
Comparison with Similar Compounds
1α,25-Dihydroxyvitamin D3 (Calcitriol): The most active form of vitamin D3, known for its potent effects on calcium metabolism.
1α,25-Dihydroxyvitamin D2: Another analog of vitamin D2 with similar biological activities.
24,25-Dihydroxyvitamin D3: A less active form of vitamin D3 involved in the regulation of calcium and phosphate levels
Uniqueness: 1|A,24-Dihydroxy Vitamin D2-d3 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. This compound is particularly valuable for research focused on understanding the diverse roles of vitamin D analogs in health and disease .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable tool for research and therapeutic purposes. Understanding its synthesis, chemical reactions, and mechanism of action can provide insights into the broader roles of vitamin D analogs in health and disease.
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1/i6D3 |
InChI Key |
ODZFJAXAEXQSKL-YULSUSTISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C(C)C)O |
Canonical SMILES |
CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
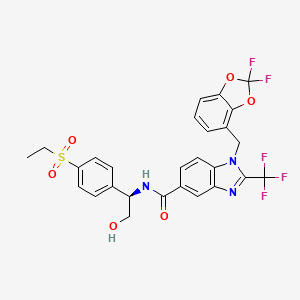
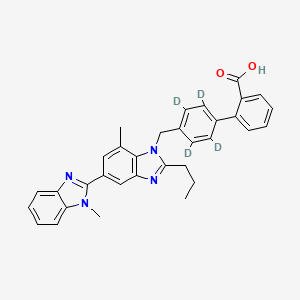
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
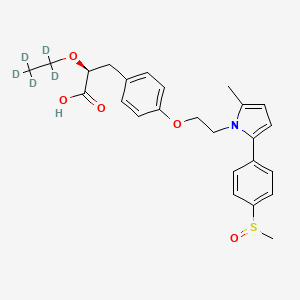

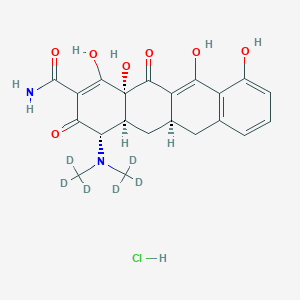
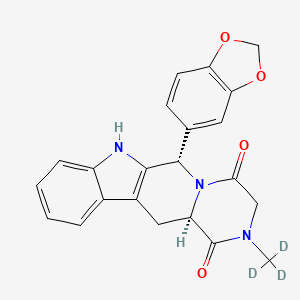

![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)


